molecular formula C20H21N3O4S B2483611 N'-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 2034299-87-9

N'-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2483611
CAS No.: 2034299-87-9
M. Wt: 399.47
InChI Key: XYOSGPZGUUHXBA-UHFFFAOYSA-N
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Description

N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a unique structure combining a thiophene ring and a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves multiple steps. The initial step typically includes the formation of the thiophene ring, followed by the construction of the tricyclic system. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and tricyclic systems. Examples are:

  • Thiophene-2-carboxamide
  • Tricyclic antidepressants

Uniqueness

What sets N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide apart is its unique combination of a thiophene ring and a tricyclic system. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-16(14-5-8-28-11-14)3-6-21-19(26)20(27)22-15-9-12-1-2-17(25)23-7-4-13(10-15)18(12)23/h5,8-11,16,24H,1-4,6-7H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOSGPZGUUHXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCC(C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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